molecular formula C16H15N3O3 B494947 {2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 889949-54-6

{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

Cat. No.: B494947
CAS No.: 889949-54-6
M. Wt: 297.31g/mol
InChI Key: GEDABFROMJJUOC-UHFFFAOYSA-N
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Description

{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is a complex organic compound that features a benzimidazole core linked to an acetic acid moiety through a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The phenoxy methyl group is then introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halomethyl benzimidazole intermediate. Finally, the acetic acid moiety is attached via esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

Major products formed from these reactions include nitro derivatives, reduced amines, substituted phenoxy compounds, and various esters or amides depending on the specific reaction conditions .

Scientific Research Applications

{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biochemical pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • 2-[(4-nitrophenoxy)methyl]-1H-benzimidazol-1-yl acetic acid
  • 2-[(4-hydroxyphenoxy)methyl]-1H-benzimidazol-1-yl acetic acid
  • 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl acetic acid

Uniqueness

What sets {2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid apart is its specific functional groups, which confer unique reactivity and biological activity. The presence of the amino group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[2-[(4-aminophenoxy)methyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c17-11-5-7-12(8-6-11)22-10-15-18-13-3-1-2-4-14(13)19(15)9-16(20)21/h1-8H,9-10,17H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDABFROMJJUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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